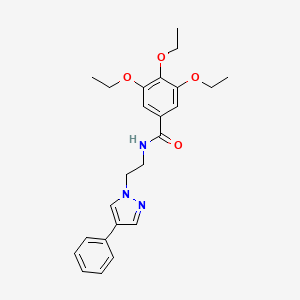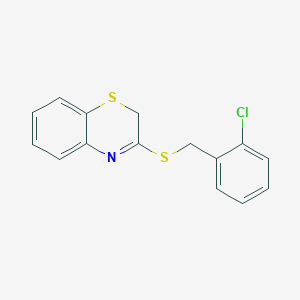![molecular formula C25H26ClN5O3S B2715368 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide CAS No. 959525-77-0](/img/structure/B2715368.png)
2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C25H26ClN5O3S and its molecular weight is 512.03. The purity is usually 95%.
BenchChem offers high-quality 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor and Antibacterial Agents
- Thymidylate Synthase Inhibitors : Research on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines highlighted their potential as inhibitors of thymidylate synthase (TS), which are considered for antitumor and antibacterial applications. These compounds, featuring substituted phenyl groups, demonstrated significant inhibition against human TS, suggesting their utility in developing antitumor agents (Gangjee et al., 1996).
Anticonvulsant Activity
- GABAergic Biotargets : A study focused on the synthesis and evaluation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives for their affinity to GABAergic biotargets. Although specific derivatives did not demonstrate significant anticonvulsant activity, the research emphasized the pharmacophore role of certain structural features in such activity, providing a basis for further modifications to enhance efficacy (Wassim El Kayal et al., 2022).
Antibacterial and Antifungal Activity
- Novel Quinolinones : The synthesis of novel quinolinone analogs and their evaluation against various bacterial strains showed significant antibacterial and antifungal activities. These findings support the exploration of quinazolinone derivatives in developing new antimicrobial agents (Ravinder Nath ANISETTI et al., 2012).
Angiotensin Converting Enzyme (ACE) Inhibitors
- Peptidomimetics : Research into 2-butyl-4-chloro-1-methylimidazole derived peptidomimetics showcased their evaluation as ACE inhibitors, highlighting the therapeutic potential of quinazolinone derivatives in cardiovascular diseases. Some synthesized compounds exhibited potent ACE inhibitory activity, underscoring the significance of structural modifications for enhanced biological activity (A. Jallapally et al., 2015).
Cytotoxicity and Anticancer Activity
- N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides : A series of novel compounds with thiazole and thiadiazole fragments were synthesized and evaluated for cytotoxicity and anticancer activity. Certain derivatives demonstrated significant activity against colon cancer, melanoma, and ovarian cancer cell lines, indicating the potential of quinazolinone derivatives in cancer therapy (S. Kovalenko et al., 2012).
Propiedades
IUPAC Name |
N-butyl-2-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O3S/c1-2-3-12-27-21(32)13-20-24(34)31-23(29-20)17-9-5-7-11-19(17)30-25(31)35-15-22(33)28-14-16-8-4-6-10-18(16)26/h4-11,20H,2-3,12-15H2,1H3,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPADPWBPUKLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



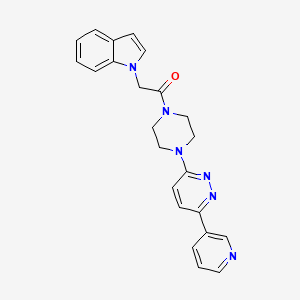
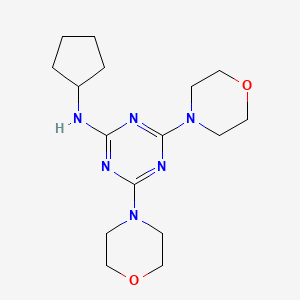
![N-(1-cyano-1,2-dimethylpropyl)-2-[5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2715290.png)
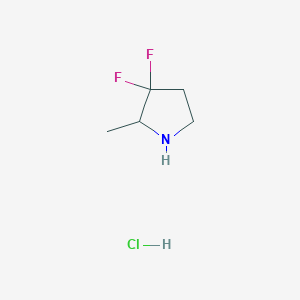
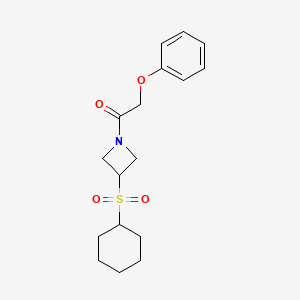
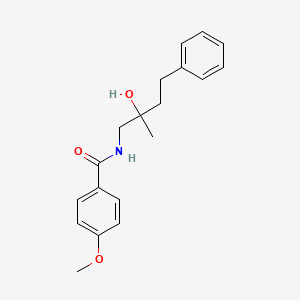
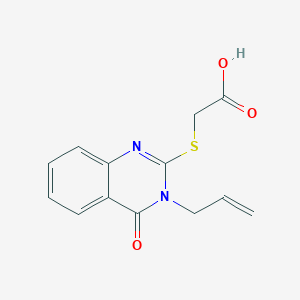
![(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2715301.png)
![2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2715302.png)
![3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid](/img/structure/B2715303.png)
